1-Fluoro-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-Fluoro-3-phenylbicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentanes, which are known for their unique three-dimensional structure and stability. This compound features a fluorine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core, making it a valuable molecule in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that the compound has been incorporated into the structure of the anti-inflammatory drug flurbiprofen in place of the fluorophenyl ring . This suggests that it may interact with similar targets as Flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Preparation Methods
The synthesis of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane typically involves the following steps:
Carbene Insertion: One of the primary methods for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Functionalization: The fluorine atom and phenyl group are introduced through subsequent functionalization reactions, often involving standard stepwise modifications of carboxylic groups.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the scalability and efficiency of these synthetic routes .
Chemical Reactions Analysis
1-Fluoro-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, particularly with electrophiles and nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Fluoro-3-phenylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound is used as a bioisostere in drug design to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Material Science: Its unique structure makes it valuable in the development of new materials with enhanced properties.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Comparison with Similar Compounds
1-Fluoro-3-phenylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-Fluoro-3-methylbicyclo[1.1.1]pentane: This compound features a methyl group instead of a phenyl group, leading to different physicochemical properties.
1-Fluoro-3-chlorobicyclo[1.1.1]pentane: The presence of a chlorine atom instead of a phenyl group results in different reactivity and applications.
1-Fluoro-3-aminobicyclo[1.1.1]pentane: The amino group introduces different electronic and steric effects compared to the phenyl group.
The uniqueness of this compound lies in its combination of a fluorine atom and a phenyl group, which imparts specific properties that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-fluoro-3-phenylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPOTSEYGBZNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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